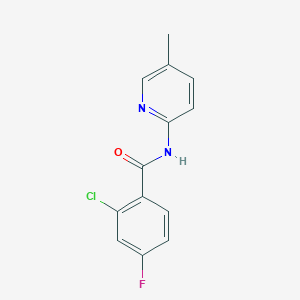

2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.

The exact mass of the compound 2-chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide is 264.0465688 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

2-Chloro-4-fluoro-N-(5-methyl-2-pyridinyl)benzamide is explored in Alzheimer's disease research, utilizing molecular imaging probes for the quantification of serotonin 1A (5-HT(1A)) receptor densities. A study highlighted its application in positron emission tomography (PET) scans to measure 5-HT(1A) receptors in Alzheimer's patients, revealing significant decreases in receptor densities correlating with clinical symptom severity and neuropathological loads (Kepe et al., 2006).

Material Science and Chemistry

The compound has been utilized in material science and chemistry for its potential in creating advanced materials. A synthesis and characterization study focused on its crystal structure and the implications for molecular packing in materials (Deng et al., 2013). Another aspect includes its role in the synthesis of fluorine-containing molecules, demonstrating its versatility in chemical reactions for pharmaceutical and material science applications (Maruyama et al., 1999).

Fluorescence Studies for Biological Applications

Research into the fluorescence properties of similar benzamide derivatives has revealed potential applications in biological and organic materials. A study on benzamides having pyridine and pyrazine moieties showed promising blue fluorescence, indicating potential uses in biological imaging and organic electronic devices (Yamaji et al., 2017).

Vitamin B6 Antagonists

Investigation into benzamide derivatives as Vitamin B6 antagonists has shown that modifications to the 2-methyl group can produce compounds with significant biological activity. This research can inform the development of new therapeutic agents targeting vitamin B6-dependent processes (Korytnyk & Angelino, 1977).

Development of Novel Synthetic Routes

The compound is also central to the development of novel synthetic routes for pharmaceuticals, demonstrating its utility in complex chemical syntheses. For instance, its role in the synthesis of carboxamides through reactions with carboxylic acids and amines highlights its importance in medicinal chemistry (Mukaiyama et al., 1976).

Mechanism of Action

Target of Action

The primary target of 2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells .

Result of Action

The inhibition of the SDH enzyme by the compound leads to a decrease in ATP production. This results in the inhibition of fungal activity, as observed in the case of Valsa mali and Sclerotinia sclerotiorum . The compound has shown good antifungal activity against these fungi, with an EC50 value of 0.58 mg/L for Valsa mali .

Safety and Hazards

Properties

IUPAC Name |

2-chloro-4-fluoro-N-(5-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15)6-11(10)14/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUJRDGFEVDDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-Fluoro-N-{7-hydroxy-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}benzamide](/img/structure/B5500882.png)

![(E)-1-(4-chlorophenyl)-3-[3-(1-hydroxyethyl)anilino]prop-2-en-1-one](/img/structure/B5500895.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![Methyl 4-[(2E)-2-[(2-chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate](/img/structure/B5500906.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![2-[2-Chloro-6-ethoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5500975.png)

![METHYL 2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5500981.png)